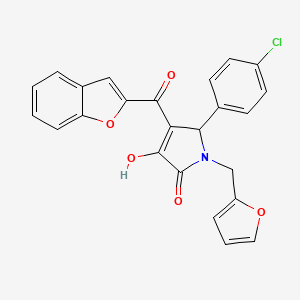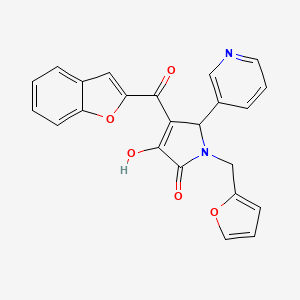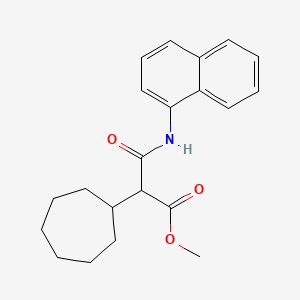![molecular formula C25H25N3O5 B4078560 5-[3-(allyloxy)phenyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4078560.png)
5-[3-(allyloxy)phenyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one
Beschreibung
The compound belongs to a class of synthetic organic molecules that typically exhibit a wide range of biological activities and chemical properties due to their complex heterocyclic structure. Compounds with similar frameworks have been synthesized and studied for their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
Synthesis of similar heterocyclic compounds involves multi-step reactions, starting from simple precursors to achieve the complex final structure. For example, the synthesis of pyrrolopyridine derivatives, closely related to the target compound, can involve condensation reactions, ring closure, and functional group transformations (Gein et al., 2020). These processes require precise control of reaction conditions to ensure the desired product is obtained with high yield and purity.
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by their heterocyclic cores, functional group substitutions, and stereochemistry. Advanced techniques such as X-ray crystallography and NMR spectroscopy are employed to elucidate the structure. For instance, the crystal and molecular structure of similar compounds have been determined to reveal insights into the arrangement of atoms and the spatial configuration, which are critical for their chemical behavior and interaction with biological targets (Bolte, 1997).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, driven by the presence of reactive functional groups. Their chemical properties are significantly influenced by the heterocyclic structure, the electronic nature of the substituents, and intramolecular interactions. Research demonstrates the reactivity of these molecules towards different chemical reagents, providing a pathway for further functionalization and modification (Katritzky et al., 2000).
Physical Properties Analysis
The physical properties, including melting points, boiling points, solubility, and stability of these compounds, are determined by their molecular structure. The presence of various functional groups affects their polarity, solubility in organic solvents or water, and thermal stability. Such properties are crucial for the compound's application in different environments and conditions.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are dictated by the heteroatoms and the functional groups present in the molecule. Studies on related compounds highlight the influence of the heterocyclic core and substituents on the compound’s reactivity and interactions with biological targets, offering insights into its potential applications and mechanisms of action (Halim & Ibrahim, 2022).
Eigenschaften
IUPAC Name |
4-hydroxy-1-(3-imidazol-1-ylpropyl)-3-(5-methylfuran-2-carbonyl)-2-(3-prop-2-enoxyphenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c1-3-14-32-19-7-4-6-18(15-19)22-21(23(29)20-9-8-17(2)33-20)24(30)25(31)28(22)12-5-11-27-13-10-26-16-27/h3-4,6-10,13,15-16,22,30H,1,5,11-12,14H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTKIGVYWIEJFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)OCC=C)CCCN4C=CN=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-amino-3-(2,5-dimethoxyphenyl)-4-(2-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4078499.png)
![ethyl 4-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}benzoate](/img/structure/B4078502.png)

![4-(1-benzofuran-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4078523.png)
![N-[(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-chlorobenzamide](/img/structure/B4078526.png)

![N-[7-(4-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-thiophenecarboxamide](/img/structure/B4078533.png)
![N'-[(4-methylphenyl)sulfonyl]-N-propylbenzenecarboximidamide](/img/structure/B4078535.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4078539.png)

![3-(4-methoxyphenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4078553.png)
![2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4078564.png)
![2-(5-{1-[(methoxyacetyl)(methyl)amino]cyclohexyl}-1H-tetrazol-1-yl)ethyl (4-chlorophenyl)carbamate](/img/structure/B4078574.png)